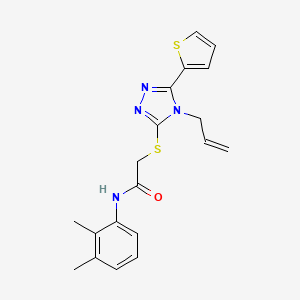

N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide

Description

This compound is a 1,2,4-triazole-thioacetamide derivative featuring:

- Acetamide backbone: The nitrogen of the acetamide group is substituted with a 2,3-dimethylphenyl ring, which enhances lipophilicity and influences binding interactions in biological systems.

- 1,2,4-Triazole core: The triazole ring is functionalized at position 4 with a prop-2-enyl (allyl) group and at position 5 with a 2-thienyl moiety. The thioether linkage (-S-) at position 3 connects the triazole to the acetamide chain.

- The 2,3-dimethylphenyl group may sterically hinder metabolic degradation .

Properties

Molecular Formula |

C19H20N4OS2 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H20N4OS2/c1-4-10-23-18(16-9-6-11-25-16)21-22-19(23)26-12-17(24)20-15-8-5-7-13(2)14(15)3/h4-9,11H,1,10,12H2,2-3H3,(H,20,24) |

InChI Key |

OKJJXLGPEOBYEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thienyl group and the dimethylphenyl moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound that is notable for its unique structure and potential biological activities. It has a triazole ring, which is known for its diverse pharmacological properties, and a thienyl group, contributing to its chemical reactivity. The molecular formula is C19H20N4OS2, and it has a molecular weight of approximately 368.5 g/mol.

Potential Applications

Due to its potential biological activities, this compound holds promise in various applications:

- Drug Discovery: Triazole derivatives are frequently used in drug development as building blocks.

- Agrochemicals: It can be applied in the synthesis of new herbicides, fungicides, and insecticides.

- Material Science: It can be used to create novel materials with improved qualities because of its special chemical characteristics.

Research and Interaction Studies

Interaction studies are crucial for understanding how N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide interacts with biological systems. Initial studies may focus on:

- Binding Assays: To ascertain the compound's affinity for particular protein targets.

- Cell-Based Assays: To assess its impact on cellular function and viability.

- In Vivo Studies: To examine its efficacy and safety in living organisms.

These studies would provide insights into its pharmacokinetics and pharmacodynamics.

Structural Similarity

Several compounds share structural similarities with N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1. N-(4-methylphenyl)-1H-1,2,4-triazole | Contains a methyl group on phenyl | Known for antifungal activity |

| 2. 5-(thiophen-2-yl)-1H-1,2,4-triazole | Features thiophene instead of thienyl | Exhibits herbicidal properties |

| 3. N-{(1H-indol-3-yl)methyl}-1H-1,2,4-triazole | Indole moiety present | Potential anticancer activity |

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio)) acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and thienyl group may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole-Thioacetamides

The following table compares key structural and functional attributes of the target compound with its closest analogues:

*Calculated based on formula C19H20N4OS2.

Key Observations

Allyl (prop-2-enyl) vs. ethyl: Allyl groups increase steric bulk and reactivity, which could influence metabolic stability or covalent binding to targets .

N-Substituent Modifications :

- The 2,3-dimethylphenyl group in the target compound likely improves metabolic resistance compared to simpler phenyl or chlorophenyl substituents (e.g., in ), as methyl groups block oxidative degradation pathways .

Biological Activity Trends :

- Compounds with thiophene-based substituents (e.g., 2-thienyl or thiophen-2-ylmethyl) demonstrate broad antifungal and anti-inflammatory activities . The target compound’s activity remains uncharacterized but may align with these trends.

- Pyridinyl-substituted triazoles (e.g., ) are often associated with kinase inhibition due to their ability to mimic purine scaffolds.

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing data from multiple sources to present a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 368.5 g/mol. Its structure includes a triazole ring and a thienyl group , both of which contribute to its biological reactivity and pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4OS2 |

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | N-(3,5-dimethylphenyl)-2-{[4-prop-2-enyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |

| CAS Number | 618879-86-0 |

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit antimicrobial activity. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various microorganisms, including bacteria and fungi. The presence of the thienyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

- Antifungal Activity : Compounds similar to N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide have demonstrated significant antifungal properties against strains such as Candida albicans and Aspergillus niger .

- Antibacterial Activity : Preliminary studies suggest that this compound may also exhibit antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The triazole derivatives are recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.

Anticancer Potential

Emerging research indicates that compounds with similar structures may possess anticancer properties. For example, some triazole derivatives have shown efficacy in inhibiting cancer cell proliferation in various cell lines .

Synthesis and Characterization

The synthesis of N-(2,3-dimethylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds .

Pharmacological Studies

A study conducted on structurally related compounds revealed that they exhibited notable pharmacological activities, including:

- Inhibition of enzyme activities : Certain derivatives inhibited enzymes involved in cancer progression.

- Cell viability assays : Evaluations using human cancer cell lines demonstrated reduced viability upon treatment with these compounds.

Q & A

Basic Research Question

- IR Spectroscopy : Confirm C=O (1670–1680 cm⁻¹) and NH (3260–3300 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify prop-2-enyl protons (δ 5.0–5.5 ppm, J = 10–17 Hz) and thiophene aromatic signals (δ 7.0–7.5 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Advanced Insight : Tautomeric equilibria (thione-thiol) in triazole derivatives require low-temperature NMR or X-ray crystallography to stabilize and confirm dominant forms .

What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity modulation?

Advanced Research Question

- Substituent Variation : Replace the 2-thienyl group with pyridinyl or nitro-phenyl groups to assess electronic effects on receptor binding .

- Pharmacophore Mapping : Use docking studies to prioritize modifications (e.g., prop-2-enyl for hydrophobic interactions) .

Data Analysis : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., hypoglycemic activity via thiazolidinedione derivatives) .

How should researchers design in vivo toxicity studies to evaluate metabolic stability and dose-response relationships?

Advanced Research Question

- Animal Models : Use Wistar albino mice with controlled diets to minimize metabolic variability .

- Dosing Protocol : Administer compound orally (10–50 mg/kg) and monitor blood serum levels via HPLC-MS at 0, 6, 12, and 24-hour intervals .

- Endpoint Analysis : Measure liver enzyme markers (ALT/AST) and histopathological changes to assess hepatotoxicity .

What computational tools are suitable for predicting environmental fate, such as biodegradation pathways?

Advanced Research Question

- QSAR Models : Use EPI Suite™ to estimate logP (hydrophobicity) and biodegradation probability .

- Molecular Dynamics : Simulate hydrolysis of the acetamide group under varying pH conditions (e.g., acidic soil vs. aquatic environments) .

Validation : Cross-reference predictions with experimental half-life data from OECD 301B biodegradability tests .

How can conflicting bioactivity data between in vitro and in vivo assays be reconciled?

Advanced Research Question

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to improve compound bioavailability in cell-based assays .

- Metabolite Screening : Identify active metabolites (e.g., sulfoxide derivatives) via LC-MS to explain enhanced in vivo efficacy .

Case Study : If in vitro IC₅₀ is 10 μM but in vivo ED₅₀ is 50 mg/kg, evaluate hepatic first-pass metabolism using microsomal assays .

What crystallographic techniques validate molecular conformation and intermolecular interactions?

Basic Research Question

- Single-Crystal XRD : Resolve bond lengths and angles (e.g., triazole ring planarity) with <0.01 Å resolution .

- Hirshfeld Surface Analysis : Quantify hydrogen-bonding (N–H⋯O) and π-π stacking interactions to explain packing motifs .

Which quality control assays are critical for batch-to-batch consistency in synthetic batches?

Basic Research Question

- HPLC-PDA : Ensure ≥95% purity with C18 columns (acetonitrile/water gradient) .

- Elemental Analysis : Confirm C/H/N/S content within ±0.4% of theoretical values .

How do steric and electronic effects of the 2,3-dimethylphenyl group influence receptor binding kinetics?

Advanced Research Question

- Steric Maps : Overlay analogs with/without methyl groups using molecular modeling software (e.g., Schrödinger) to identify steric clashes .

- Kinetic Assays : Use surface plasmon resonance (SPR) to measure association/dissociation rates (kₐ/k𝒹) for methyl-substituted vs. unsubstituted derivatives .

What experimental controls are essential when assessing antioxidant activity in cell-free vs. cellular systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.